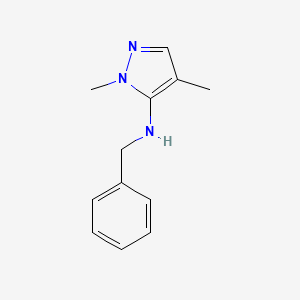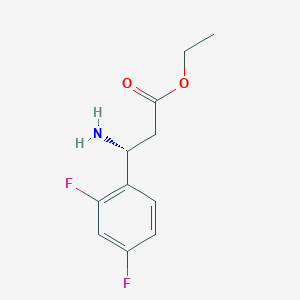
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a propanoate backbone with an amino group and a difluorophenyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acrylate and 2,4-difluoroaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out under nitrogen protection using anhydrous ethanol as the solvent and trifluoromethanesulfonic acid as the catalyst.
Product Isolation: The reaction mixture is then washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and inflammatory pathways.
Pathways Involved: It modulates the activity of these targets by binding to their active sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dibromophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dimethylphenyl)propanoate
Uniqueness
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs .
Eigenschaften
Molekularformel |
C11H13F2NO2 |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
VNSICQFDYLZXLG-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



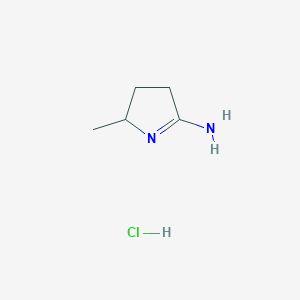

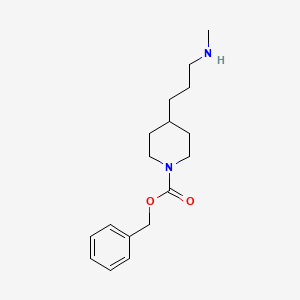
![O-[1-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B11729222.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)
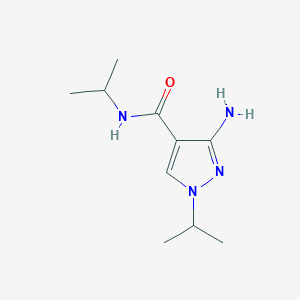
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11729256.png)

